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Compound of Interest

Compound Name: Diethyl 2-bromoethylphosphonate

Cat. No.: B146636

A comprehensive spectroscopic comparison of Diethyl 2-bromoethylphosphonate with its
chloro and iodo analogues, providing researchers, scientists, and drug development
professionals with essential data for identification, characterization, and application.

This guide offers a detailed comparative analysis of the spectroscopic properties of Diethyl 2-
bromoethylphosphonate and its analogues, Diethyl 2-chloroethylphosphonate and Diethyl 2-
iodoethylphosphonate. By presenting key data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical
reference for the unambiguous identification and differentiation of these closely related
organophosphorus compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for Diethyl 2-
bromoethylphosphonate and its analogues.

'H NMR Data (CDCIs3)
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o) m) - P- o (ppm) -O-

Compound (Ppm) 0 (ppm) -CH2-X (PpM) 0 (ppm) -CHs
CH:z- CHa-

Diethyl 2-

bromoethylphosp  ~2.4 (dt) ~3.5 (dt) ~4.1 (quint) ~1.3 (1)

honate

Diethyl 2-

chloroethylphosp  ~2.3 (dt) ~3.7 (dt) ~4.1 (quint) ~1.3 (1)

honate

Diethyl 2-

iodoethylphosph ~2.4 (dt) ~3.3 (dt) ~4.1 (quint) ~1.3 (1)

onate

3C NMR Data (CDCls)

() m) - P- o m) -O-

Compound (Ppm) 4 (ppm) -CH2-X (PpmM) 4 (ppm) -CHs
CH:z- CHa-

Diethyl 2-

bromoethylphosp  ~28 (d) ~25 (d) ~62 (d) ~16 (d)

honate

Diethyl 2-

chloroethylphosp  ~33 (d) ~39 (d) ~62 (d) ~16 (d)

honate

Diethyl 2-

iodoethylphosph ~30 (d) ~-3 (d) ~63 (d) ~16 (d)

onate

31p NMR Data (CDCIz)

Compound o (ppm)

Diethyl 2-bromoethylphosphonate ~25-28

Diethyl 2-chloroethylphosphonate ~27

Diethyl 2-iodoethylphosphonate ~26
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Mass Spectrometry Data (EI-MS)

Compound Molecular lon (m/z) Key Fragment lons (m/z)

Diethyl 2-

244246 165, 137, 109, 81
bromoethylphosphonate

Diethyl 2-

200/202 165, 137, 109, 65
chloroethylphosphonate
Diethyl 2-
_ 292 165, 137, 109
iodoethylphosphonate

Infrared (IR) Spectroscopy Data (Neat)

Compound Key Absorption Bands (cm~?)

~1250 (P=0), ~1025 (P-O-C), ~960 (P-O-C),

Diethyl 2-bromoethylphosphonate
y ylphosp ~790 (C-Br)

~1250 (P=0), ~1030 (P-O-C), ~970 (P-O-C),

Diethyl 2-chloroethylphosphonate
y yIpnosp ~750 (C-Cl)

~1240 (P=0), ~1020 (P-O-C), ~950 (P-O-C),

Diethyl 2-iodoethylphosphonate
y yiphosp ~690 (C-I)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

IH NMR:
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Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.98 s

13C{tH} NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.36 s

s1P{1H} NMR:

Pulse Program: zgpg30

Number of Scans: 64

Relaxation Delay: 2.0 s

Spectral Width: 9718 Hz

Acquisition Time: 1.69 s

Infrared (IR) Spectroscopy

Sample Preparation: A single drop of the neat liquid sample was placed between two polished
sodium chloride (NaCl) plates to form a thin capillary film.[1]
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Instrumentation: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Parameters:

e Scan Range: 4000-400 cm~1

e Resolution: 4 cm~1

e Number of Scans: 4

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The neat liquid sample was diluted to 100 ppm in dichloromethane.

Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent
5977A mass selective detector.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness)
e Inlet Temperature: 250 °C

e Injection Volume: 1 pL (splitless mode)

o Carrier Gas: Helium at a constant flow of 1.0 mL/min

e Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a
rate of 10 °C/min, and held for 5 minutes.

MS Conditions:

lonization Mode: Electron lonization (EIl) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: 40-400 amu
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Logical Workflow for Spectroscopic Comparison

Workflow for Spectroscopic Comparison of Diethyl 2-haloethylphosphonates

Dissolve in CDCI3 with TMS

—

Sample Preparation

Diethyl 2-haloethylphosphonate
(Bromo, Chloro, or lodo)

Prepare Neat Liquid Film

Dilute in Dichloromethane

T

y

NMR Spectroscopy
(1H, 13C, 31P)

)

Y

FTIR Spectroscopy

Y

GC-MS Analysis

Analyze Chemical Shifts,
Coupling Constants, and Integration

Identify Functional Group
Stretching and Bending Frequencies

Determine Molecular lon
and Fragmentation Pattern

Comparative Analysis
Y &

Compare Spectroscopic Data
of Analogues

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Comparison.

Biological Context: Potential Interaction with MAPK

Signaling Pathway

Organophosphorus compounds, a broad class that includes Diethyl 2-

bromoethylphosphonate and its analogues, have been shown to interact with various

biological pathways. Of particular interest to drug development professionals is their potential

to modulate cellular signaling cascades.
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Studies on various organophosphorus compounds have indicated that they can induce cellular
stress and apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK)
signaling pathways.[2] The MAPK family, including ERK, JNK, and p38 kinases, are crucial
regulators of cell proliferation, differentiation, and stress responses. Dysregulation of these
pathways is implicated in numerous diseases. While direct studies on Diethyl 2-
haloethylphosphonates are limited, their structural similarity to other bioactive
organophosphorus compounds suggests that they may also influence MAPK signaling. Further
investigation into the specific effects of these compounds on MAPK pathways could reveal
potential therapeutic or toxicological mechanisms.

Potential Interaction of Organophosphorus Compounds with MAPK Signaling
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Caption: MAPK Signaling Pathway Interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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